N-[4-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide
Description
N-[4-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide is an organic compound with the molecular formula C13H14N2O3
Properties
IUPAC Name |
N-[4-(3-oxomorpholin-4-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-12(16)14-10-3-5-11(6-4-10)15-7-8-18-9-13(15)17/h2-6H,1,7-9H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPHPBWGVVXRLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)N2CCOCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide involves several steps. One common method includes the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base like triethylamine (TEA) at 40°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[4-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it is used in the industry for the production of various chemical products.
Mechanism of Action
The mechanism of action of N-[4-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways may vary depending on the specific application, but they generally involve the modulation of biological processes at the molecular level .
Comparison with Similar Compounds
N-[4-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide can be compared with other similar compounds such as cinnamic acid derivatives. These compounds share a similar structure but differ in their specific functional groups and biological activities.
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